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Compound of Interest

Compound Name: 7-Bromo-6-chloro-1H-indazole

Cat. No.: B2383910 Get Quote

In the landscape of modern medicinal chemistry and drug discovery, the indazole scaffold is a

privileged structure, forming the core of numerous pharmacologically active agents.[1][2]

Among the vast library of indazole derivatives, 7-Bromo-6-chloro-1H-indazole (CAS No.

1427361-92-9) emerges as a particularly valuable and versatile building block. Its di-

halogenated nature provides chemists with orthogonal synthetic handles, enabling sequential

and site-specific functionalization through a variety of cross-coupling reactions.[3][4] This

strategic positioning of bromine and chlorine atoms allows for the systematic and efficient

construction of complex molecular architectures, making it an indispensable intermediate in the

development of targeted therapeutics, particularly in oncology and neurodegenerative

diseases.[3][5]

This guide offers an in-depth exploration of the structural and analytical characterization of 7-
Bromo-6-chloro-1H-indazole. We will delve into its molecular properties, the causality behind

the selection of analytical techniques, and the interpretation of the resulting data. The protocols

and insights presented herein are designed to provide researchers, scientists, and drug

development professionals with a robust framework for the confident identification and quality

assessment of this critical synthetic intermediate.

Molecular Structure and Physicochemical
Properties
The foundational step in characterizing any chemical entity is a thorough understanding of its

molecular structure and inherent properties. 7-Bromo-6-chloro-1H-indazole is a bicyclic
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heteroaromatic compound, comprising a benzene ring fused to a pyrazole ring.

The indazole ring system exhibits annular tautomerism, existing as 1H- and 2H-tautomers. For

most substituted indazoles, the 1H-indazole form is thermodynamically more stable and is

therefore the predominant tautomer observed.[1][6][7] All characterization data discussed in

this guide corresponds to the 1H-tautomer.

Logical Framework for Characterization
The following diagram outlines the logical workflow for the comprehensive characterization of

7-Bromo-6-chloro-1H-indazole, ensuring unambiguous identification and purity assessment.
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Caption: Workflow for the characterization of 7-Bromo-6-chloro-1H-indazole.
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Table 1: Physicochemical Properties of 7-Bromo-6-chloro-1H-indazole

Property Specification Source

CAS Number 1427361-92-9 [3]

Molecular Formula C₇H₄BrClN₂ [3]

Molecular Weight 231.48 g/mol [8]

Appearance White crystalline solid [3]

Melting Point ~168-171 °C [3]

Solubility

Limited solubility in common

organic solvents; soluble in hot

DMSO

[3]

Storage
Store below 25°C in a sealed

container under inert gas
[3]

Spectroscopic Characterization: A Multi-Technique
Approach
No single technique can fully characterize a molecule. A synergistic approach using Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is

essential for building a self-validating dataset that confirms the structure of 7-Bromo-6-chloro-
1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 7-Bromo-6-chloro-1H-indazole, both ¹H and ¹³C NMR are required

for full structural assignment.

Expertise in Action: Why NMR is Foundational The precise substitution pattern on the indazole

ring creates a unique electronic environment for each proton and carbon. NMR can detect

these subtle differences, providing definitive proof of the isomeric structure. The chemical shifts
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and coupling constants act as a "fingerprint," allowing us to distinguish it from other isomers

like 4-bromo-6-chloro-1H-indazole.[8]

¹H NMR Spectroscopy (Expected Spectrum in DMSO-d₆)

N-H Proton: A broad singlet is expected at a downfield chemical shift (typically >13 ppm),

characteristic of an acidic indazole proton.[9]

Aromatic Protons: The benzene portion of the molecule contains two protons.

H-4: This proton is ortho to the bromine at position 7 and meta to the chlorine at position 6.

It is expected to appear as a doublet.

H-5: This proton is ortho to the chlorine at position 6. It will also appear as a doublet,

coupled to H-4. The electron-withdrawing effects of the halogens will shift these protons

downfield compared to unsubstituted indazole.

¹³C NMR Spectroscopy (Expected Spectrum in DMSO-d₆)

Seven distinct signals are expected, corresponding to the seven carbon atoms in the

molecule.

C-Br and C-Cl Bonds: The carbons directly attached to the bromine (C-7) and chlorine (C-6)

will have their chemical shifts significantly influenced by the halogen's electronegativity and

heavy atom effect.

The other five carbon signals will correspond to the remaining carbons of the bicyclic system,

with their chemical shifts providing further confirmation of the substitution pattern.

Protocol: NMR Sample Preparation and Acquisition

Sample Preparation: Accurately weigh approximately 5-10 mg of 7-Bromo-6-chloro-1H-
indazole and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5

mm NMR tube. Ensure the sample is fully dissolved.

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument

to ensure optimal magnetic field homogeneity.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient

number of scans should be averaged to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural

abundance of ¹³C, a longer acquisition time will be necessary.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra

using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition, serving as

a crucial validation of the molecular formula.

Expertise in Action: The Isotopic Signature is Key The presence of both bromine and chlorine

provides an unmistakable isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in

an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1

ratio. This combination results in a highly characteristic cluster of peaks for the molecular ion

(M⁺), M⁺+2, and M⁺+4, whose relative intensities are predictable and provide definitive

evidence for the presence of one bromine and one chlorine atom. This is a self-validating

feature of the analysis.

Expected Mass Spectrum (Electron Ionization - EI)

Molecular Ion (M⁺): A complex cluster of peaks around m/z 230, 232, and 234,

corresponding to the different isotopic combinations of Br and Cl. The most abundant peak in

this cluster will be from the species containing ⁷⁹Br and ³⁵Cl.

Fragmentation: Potential fragmentation patterns could involve the loss of Br, Cl, or HCN from

the pyrazole ring, giving rise to characteristic daughter ions.

Protocol: Mass Spectrometry Analysis

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid with sufficient volatility, direct insertion probe with electron ionization (EI) is a
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suitable method. Alternatively, electrospray ionization (ESI) can be used by first dissolving

the sample in a suitable solvent like methanol or acetonitrile.

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly

accurate mass measurements.

Data Analysis:

Identify the molecular ion cluster.

Compare the observed isotopic pattern with the theoretically calculated pattern for

C₇H₄BrClN₂.

For HRMS data, calculate the elemental composition from the exact mass of the molecular

ion and compare it to the theoretical value.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expertise in Action: Confirming the N-H Bond While NMR confirms the proton's environment, IR

spectroscopy directly probes the vibrational frequency of the N-H bond. Its presence and

position in the spectrum provide complementary and confirmatory evidence for the 1H-indazole

tautomer.

Expected IR Spectrum

N-H Stretch: A characteristic absorption band between 3100-3300 cm⁻¹, often appearing

somewhat broad due to hydrogen bonding.[9]

Aromatic C-H Stretch: Absorption bands typically appear just above 3000 cm⁻¹.

C=C and C=N Stretches: A series of absorptions in the 1400-1620 cm⁻¹ region,

characteristic of the aromatic and heteroaromatic rings.[9]

C-Cl and C-Br Stretches: These absorptions appear in the fingerprint region (<1000 cm⁻¹)

and can be difficult to assign definitively but contribute to the unique fingerprint of the
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molecule.

Protocol: IR Spectroscopy Analysis (ATR Method)

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the

Attenuated Total Reflectance (ATR) accessory.

Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is

crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal,

then acquire the sample spectrum.

Data Analysis: The instrument software will automatically perform the background

subtraction. Analyze the resulting spectrum to identify the characteristic absorption bands

corresponding to the functional groups of 7-Bromo-6-chloro-1H-indazole.

X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide powerful evidence for the molecular structure, single-

crystal X-ray crystallography provides unambiguous, three-dimensional proof of the atomic

connectivity, bond lengths, bond angles, and stereochemistry.[10][11]

Expertise in Action: Beyond Connectivity A crystal structure provides the ultimate validation of

the proposed structure, confirming not only the correct isomer but also the predominant

tautomer in the solid state.[8] Furthermore, it reveals crucial information about intermolecular

interactions, such as hydrogen bonding between the N-H group of one molecule and the

pyrazole nitrogen of a neighboring molecule.[8] These interactions govern the crystal packing

and can influence the material's physical properties, such as melting point and solubility. While

a specific crystal structure for 7-Bromo-6-chloro-1H-indazole is not publicly available as of

this writing, the methodology to obtain it is standard.

Protocol: Single-Crystal X-ray Crystallography

Crystal Growth: Grow single crystals of suitable quality. This is often the most challenging

step and typically involves slow evaporation of a solvent from a saturated solution, or vapor

diffusion techniques. A variety of solvents should be screened.
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Crystal Mounting: Select a well-formed single crystal and mount it on the goniometer head of

a single-crystal X-ray diffractometer.

Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A

monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected

as the crystal is rotated.[12][13]

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal

structure, yielding an initial electron density map. This map is then refined to determine the

precise positions of all atoms.

Data Interpretation: The final refined structure provides a detailed 3D model of the molecule,

confirming the atomic connectivity and providing precise bond lengths and angles.

Intermolecular interactions are analyzed to understand the crystal packing.

Applications in Drug Discovery and Chemical
Biology
The utility of 7-Bromo-6-chloro-1H-indazole lies in its capacity for controlled, sequential

modification. The differential reactivity of the C-Br and C-Cl bonds under various palladium-

catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination)

allows for the selective introduction of different substituents at the 7- and 6-positions.[4] This

makes it an ideal scaffold for building libraries of compounds in fragment-based lead discovery

and for the synthesis of complex, multi-target-directed ligands.[3] Its derivatives are frequently

explored as kinase inhibitors in oncology and as modulators of other key biological targets.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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